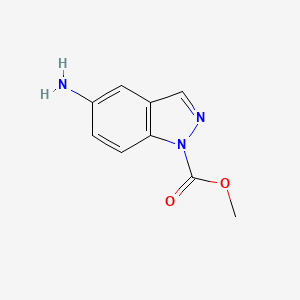![molecular formula C9H9N3O2 B11905032 Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate typically involves the reaction of 1H-pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol. This method provides the desired product with moderate to good yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research indicates potential use in developing new pharmaceuticals, especially as antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism by which Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Another closely related compound with slight variations in the functional groups.
Uniqueness: Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-3-7-6(4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12) |
Clave InChI |
JKKJAXURGMIATI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2C=NNC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)



